1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
CAS No.: 1018584-73-0
Cat. No.: VC11578410
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018584-73-0 |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H10N2O/c1-10-8-4-2-3-6(8)7(5-11)9-10/h5H,2-4H2,1H3 |
| Standard InChI Key | FHMALMRUMWFZBJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(CCC2)C(=N1)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Structure and Isomerism
The compound features a pyrazole ring fused to a cyclopentane moiety, with a methyl group at the 1-position and a formyl group at the 3-position. The IUPAC name 1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde reflects partial hydrogenation of the cyclopentane ring . A related variant, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde (CAS: 1018663-45-0), has been reported with a fully saturated cyclopentane ring . This discrepancy highlights the importance of stereochemical notation in distinguishing isomers.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
-
Canonical SMILES: CN1C2=C(CCC2)C(=N1)C=O
-
InChI Key: FHMALMRUMWFZBJ-UHFFFAOYSA-N
Predicted collision cross-section (CCS) values and mass spectrometry data aid in characterizing its conformational stability, though experimental validation remains pending.
Table 1: Molecular Properties of 1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
Synthesis and Reaction Pathways
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds . For 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde, plausible routes involve:
-
Cyclocondensation: Reacting methyl-substituted hydrazines with cyclopentanone derivatives under acidic or basic conditions .
-
Aldehyde Functionalization: Introducing the formyl group through Vilsmeier-Haack formylation of a pre-formed pyrazole intermediate .
Applications in Pharmaceutical and Materials Science
Materials Science Applications
The compound’s rigid, conjugated structure makes it a candidate for:
-
Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.
-
Coordination Chemistry: Ligand design for transition metal complexes .
Related Compounds and Comparative Analysis
Table 2: Comparison of Related Cyclopenta-Pyrazole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume